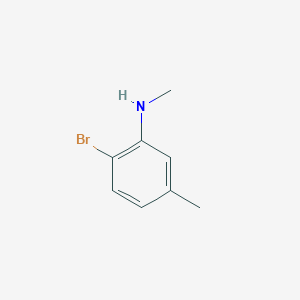amine](/img/structure/B12089944.png)
[(2-Bromo-4-methylphenyl)methyl](propan-2-yl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Bromo-4-methylphenyl)methylamine is a chemical compound with the molecular formula C11H16BrN and a molecular weight of 242.16 g/mol . This compound is known for its applications in various fields, including organic synthesis and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Bromo-4-methylphenyl)methylamine typically involves the bromination of 4-methylbenzylamine followed by alkylation with isopropylamine. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like aluminum chloride .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and alkylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems helps in maintaining precise control over reaction parameters .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Bromo-4-methylphenyl)methylamine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or sodium cyanide in an organic solvent.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Amines.
Substitution: Hydroxyl or cyano derivatives.
Wissenschaftliche Forschungsanwendungen
(2-Bromo-4-methylphenyl)methylamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of (2-Bromo-4-methylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways . For example, it may act as an agonist of the serotonin 5-HT2A receptor and an antagonist of the dopamine D2 receptor, leading to changes in mood and behavior .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Bromo-4’-methylpropiophenone: A precursor for the synthesis of mephedrone.
2-Bromo-1-(4-methylphenyl)propan-1-one: Used in organic synthesis and as a solvent.
Uniqueness
(2-Bromo-4-methylphenyl)methylamine is unique due to its specific structural features, which allow it to interact with a distinct set of molecular targets. Its combination of a bromine atom and an isopropylamine group provides unique reactivity and biological activity compared to other similar compounds .
Eigenschaften
Molekularformel |
C11H16BrN |
|---|---|
Molekulargewicht |
242.16 g/mol |
IUPAC-Name |
N-[(2-bromo-4-methylphenyl)methyl]propan-2-amine |
InChI |
InChI=1S/C11H16BrN/c1-8(2)13-7-10-5-4-9(3)6-11(10)12/h4-6,8,13H,7H2,1-3H3 |
InChI-Schlüssel |
HPIWSZXYRIZMPP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1)CNC(C)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-(2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)piperidine-1-carboxylate](/img/structure/B12089871.png)


![N-[1-(4-bromophenyl)propyl]cyclopropanamine](/img/structure/B12089899.png)

![5-[(Propylamino)methyl]pyrrolidin-2-one](/img/structure/B12089905.png)


![(4S)-4-Cyclohexyl-1-[[hydroxy(4-phenylbutyl)phosphinyl]acetyl]-L-Proline Phenylmethyl Ester](/img/structure/B12089913.png)





